Cas no 2137607-49-7 (5-Pyrimidinecarbonitrile, 4-amino-6-methyl-2-(trichloromethyl)-)
5-Pyrimidinecarbonitrile, 4-amino-6-methyl-2-(trichloromethyl)- Chemical and Physical Properties
Names and Identifiers
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- 5-Pyrimidinecarbonitrile, 4-amino-6-methyl-2-(trichloromethyl)-
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- Inchi: 1S/C7H5Cl3N4/c1-3-4(2-11)5(12)14-6(13-3)7(8,9)10/h1H3,(H2,12,13,14)
- InChI Key: ARRCMZUOOCOWCB-UHFFFAOYSA-N
- SMILES: C1(C(Cl)(Cl)Cl)=NC(C)=C(C#N)C(N)=N1
5-Pyrimidinecarbonitrile, 4-amino-6-methyl-2-(trichloromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-790223-0.05g |
4-amino-6-methyl-2-(trichloromethyl)pyrimidine-5-carbonitrile |
2137607-49-7 | 95% | 0.05g |
$888.0 | 2024-05-22 | |
| Enamine | EN300-790223-0.1g |
4-amino-6-methyl-2-(trichloromethyl)pyrimidine-5-carbonitrile |
2137607-49-7 | 95% | 0.1g |
$930.0 | 2024-05-22 | |
| Enamine | EN300-790223-0.25g |
4-amino-6-methyl-2-(trichloromethyl)pyrimidine-5-carbonitrile |
2137607-49-7 | 95% | 0.25g |
$972.0 | 2024-05-22 | |
| Enamine | EN300-790223-0.5g |
4-amino-6-methyl-2-(trichloromethyl)pyrimidine-5-carbonitrile |
2137607-49-7 | 95% | 0.5g |
$1014.0 | 2024-05-22 | |
| Enamine | EN300-790223-1.0g |
4-amino-6-methyl-2-(trichloromethyl)pyrimidine-5-carbonitrile |
2137607-49-7 | 95% | 1.0g |
$1057.0 | 2024-05-22 | |
| Enamine | EN300-790223-2.5g |
4-amino-6-methyl-2-(trichloromethyl)pyrimidine-5-carbonitrile |
2137607-49-7 | 95% | 2.5g |
$2071.0 | 2024-05-22 | |
| Enamine | EN300-790223-5.0g |
4-amino-6-methyl-2-(trichloromethyl)pyrimidine-5-carbonitrile |
2137607-49-7 | 95% | 5.0g |
$3065.0 | 2024-05-22 | |
| Enamine | EN300-790223-10.0g |
4-amino-6-methyl-2-(trichloromethyl)pyrimidine-5-carbonitrile |
2137607-49-7 | 95% | 10.0g |
$4545.0 | 2024-05-22 |
5-Pyrimidinecarbonitrile, 4-amino-6-methyl-2-(trichloromethyl)- Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 5-Pyrimidinecarbonitrile, 4-amino-6-methyl-2-(trichloromethyl)-
Introduction to 5-Pyrimidinecarbonitrile, 4-amino-6-methyl-2-(trichloromethyl) (CAS No. 2137607-49-7)
5-Pyrimidinecarbonitrile, 4-amino-6-methyl-2-(trichloromethyl) (CAS No. 2137607-49-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a pyrimidine ring, an amino group, a methyl group, and a trichloromethyl substituent. These functional groups contribute to its potential biological activities and therapeutic applications.
The pyrimidine ring is a fundamental component of many biologically active molecules, including nucleic acids and various drugs. The presence of the amino group in the 4-position enhances the compound's ability to form hydrogen bonds, which can be crucial for interactions with biological targets. The methyl group at the 6-position and the trichloromethyl group at the 2-position add steric and electronic effects that can influence the compound's pharmacological properties.
Recent studies have explored the potential of 5-Pyrimidinecarbonitrile, 4-amino-6-methyl-2-(trichloromethyl) in various therapeutic areas. One notable area of research is its antiviral activity. A study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The researchers attributed this activity to the compound's ability to inhibit viral replication by interfering with key viral enzymes.
In addition to its antiviral properties, 5-Pyrimidinecarbonitrile, 4-amino-6-methyl-2-(trichloromethyl) has shown promise as an anticancer agent. A preclinical study conducted in 2020 demonstrated that the compound effectively induced apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves the modulation of cellular signaling pathways, particularly those related to cell cycle regulation and DNA damage response.
The structural versatility of 5-Pyrimidinecarbonitrile, 4-amino-6-methyl-2-(trichloromethyl) also makes it an attractive candidate for drug development. Researchers are actively investigating its potential as a lead compound for the design of more potent and selective analogs. Structure-activity relationship (SAR) studies have identified key structural modifications that can enhance the compound's potency and selectivity while reducing potential side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 5-Pyrimidinecarbonitrile, 4-amino-6-methyl-2-(trichloromethyl) in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and support further clinical development.
In conclusion, 5-Pyrimidinecarbonitrile, 4-amino-6-methyl-2-(trichloromethyl) (CAS No. 2137607-49-7) represents a promising candidate for the development of novel therapeutics. Its unique chemical structure and diverse biological activities make it a valuable target for ongoing research in medicinal chemistry and pharmaceutical sciences. As more data become available from clinical trials and further studies, it is anticipated that this compound will play a significant role in advancing our understanding and treatment of various diseases.
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